molecular formula C15H15NO3 B13391541 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine

1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine

Cat. No.: B13391541
M. Wt: 257.28 g/mol
InChI Key: GPLXXNSHXSVCHS-UHFFFAOYSA-N
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Description

1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine is a chemical compound with the molecular formula C13H13NO3 This compound is known for its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or toluene.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses .

Comparison with Similar Compounds

When compared to similar compounds, 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

5-benzoyl-1-ethyl-6-hydroxy-4-methylpyridin-2-one

InChI

InChI=1S/C15H15NO3/c1-3-16-12(17)9-10(2)13(15(16)19)14(18)11-7-5-4-6-8-11/h4-9,19H,3H2,1-2H3

InChI Key

GPLXXNSHXSVCHS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=C(C(=C1O)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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